N-(4-((4-Ethyl-5-oxo-3-thioxo-2,4-thiazolidinylidene)methyl)phenyl)ethanamide
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Overview
Description
“N-(4-((4-Ethyl-5-oxo-3-thioxo-2,4-thiazolidinylidene)methyl)phenyl)ethanamide” is a chemical compound with the molecular formula C14H14N2O2S2 and a molecular weight of 306.408 . It belongs to a group of compounds known as thiadiazoles, thioamides, and pyrimido [4,5-d] [1,2,4]triazolo [4,3-a]pyrimidines . These compounds are known for their broad spectrum of biological activities .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of “N-(4-((4-Ethyl-5-oxo-3-thioxo-2,4-thiazolidinylidene)methyl)phenyl)ethanamide” is established based on its spectral data . Further analysis of its crystal, electronic, and optical properties reveals that it has a transition dipole moment (TDM) of 4.78 Debye .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-((4-Ethyl-5-oxo-3-thioxo-2,4-thiazolidinylidene)methyl)phenyl)ethanamide” include its melting point, boiling point, and density .Scientific Research Applications
Antiallergy Activity
N-(4-((4-Ethyl-5-oxo-3-thioxo-2,4-thiazolidinylidene)methyl)phenyl)ethanamide and its derivatives have been explored for their antiallergy activity. In a study by Hargrave, Hess, and Oliver (1983), N-(4-substituted-thiazolyl)oxamic acid derivatives, which share structural similarities with the compound , demonstrated significant antiallergy activity in the rat PCA model. These compounds showed potential as orally active antiallergy agents, outperforming disodium cromoglycate in certain aspects (Hargrave, Hess, & Oliver, 1983).
Anticancer Evaluation
The compound's derivatives have also been investigated for their anticancer properties. A study by Ravinaik et al. (2021) synthesized and evaluated a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which are structurally related. These compounds showed moderate to excellent anticancer activity against various cancer cell lines, indicating their potential as anticancer agents (Ravinaik et al., 2021).
Trypanocidal and Anticancer Activity
In a 2019 study, Holota et al. synthesized novel derivatives of the compound, which showed significant trypanocidal and anticancer activities. The derivatives inhibited the growth of Trypanosoma brucei species and demonstrated inhibition against human tumor cell lines, suggesting their dual therapeutic potential (Holota et al., 2019).
Pesticidal Activity
Research by Eliazyan et al. (2013) on derivatives of the compound revealed pesticidal properties. Some synthesized compounds displayed growth stimulant and fungicidal activity, broadening the compound's potential applications in agriculture (Eliazyan et al., 2013).
Future Directions
properties
IUPAC Name |
N-[4-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c1-3-16-13(18)12(20-14(16)19)8-10-4-6-11(7-5-10)15-9(2)17/h4-8H,3H2,1-2H3,(H,15,17)/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPZNWZEEGDQIV-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)NC(=O)C)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=C(C=C2)NC(=O)C)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((4-Ethyl-5-oxo-3-thioxo-2,4-thiazolidinylidene)methyl)phenyl)ethanamide |
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